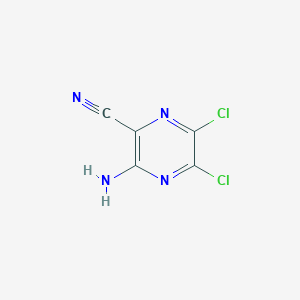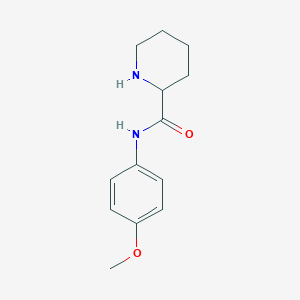
N-(4-Methoxyphenyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)piperidine-2-carboxamide, also known as MPDC, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MPDC belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry as building blocks for the synthesis of various drugs.
Mécanisme D'action
The exact mechanism of action of N-(4-Methoxyphenyl)piperidine-2-carboxamide is not fully understood, but it is thought to act as an antioxidant and anti-inflammatory agent. N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to reduce levels of reactive oxygen species and inhibit the activation of inflammatory pathways in cells.
Effets Biochimiques Et Physiologiques
N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Methoxyphenyl)piperidine-2-carboxamide in lab experiments is its relatively low toxicity. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying oxidative stress and neurodegenerative diseases. However, one limitation is that N-(4-Methoxyphenyl)piperidine-2-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(4-Methoxyphenyl)piperidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Other potential areas of research include its use as an anti-inflammatory agent and its potential effects on other physiological systems.
Méthodes De Synthèse
The synthesis of N-(4-Methoxyphenyl)piperidine-2-carboxamide involves the reaction between 4-methoxybenzoyl chloride and piperidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-Methoxyphenyl)piperidine-2-carboxamide.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as a neuroprotective agent. Studies have shown that N-(4-Methoxyphenyl)piperidine-2-carboxamide can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
19612-30-7 |
|---|---|
Nom du produit |
N-(4-Methoxyphenyl)piperidine-2-carboxamide |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16) |
Clé InChI |
BCKRVXIBVRXQID-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



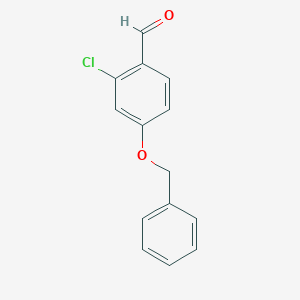
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
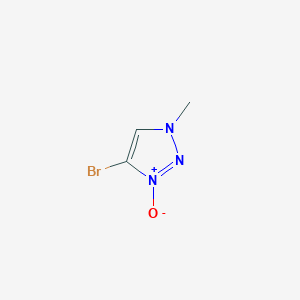
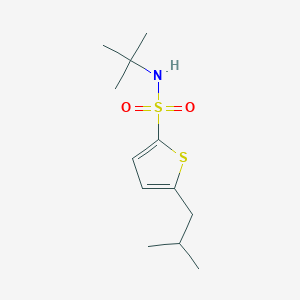
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
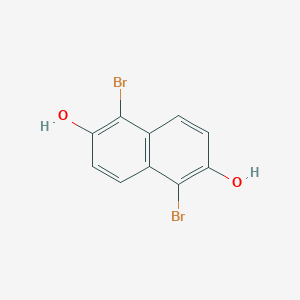

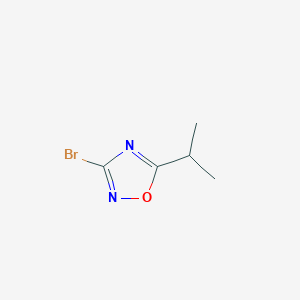
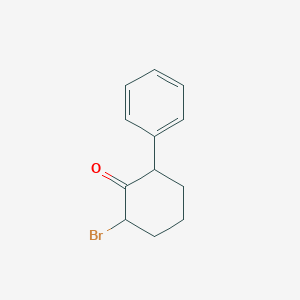
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
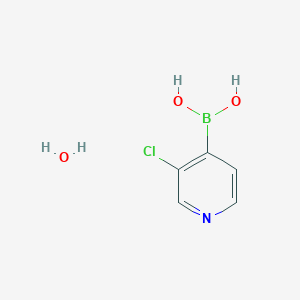

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
